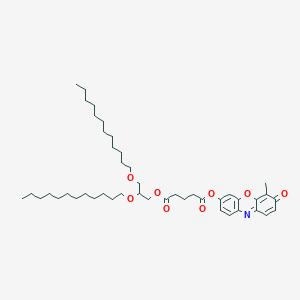

![molecular formula C11H13BrO2S B180468 Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 150108-66-0](/img/structure/B180468.png)

Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Descripción general

Descripción

Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is an active pharmaceutical intermediate . It has been used in the synthesis of new apoptosis-inducing agents for breast cancer .

Synthesis Analysis

A multicomponent synthesis was employed for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate to give the benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one .Chemical Reactions Analysis

The amino-ester of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was cyclized to benzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one 8, which was reacted with some alkylating agents leading to alkylation at nitrogen . Nucleophilic substitution reactions were used for getting the compounds from chloro-thieno[2,3-d]pyrimidine .Aplicaciones Científicas De Investigación

Antiproliferative Activity in Cancer Research

The compound has been utilized in the design and synthesis of novel series of compounds characterized by a 3′,4′,5′-trimethoxyanilino moiety and a cyano or an alkoxycarbonyl group. These compounds have shown antiproliferative activity on a panel of cancer cell lines, inhibition of tubulin polymerization, and cell cycle effects, making them significant in cancer research .

Pharmaceutical Intermediates

Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate serves as an active pharmaceutical intermediate. It has been used in the condensation with salicylaldehyde to yield a potentially tridentate Schiff base (HSAT), which formed a series of copper (II) complexes .

Preparation of Thienopyrimidine Derivatives

This compound is used in the preparation of thienopyrimidine derivatives, which are important for various biochemical applications including drug discovery and development .

Synthesis of Azo Dyes

It is also involved in the synthesis of azo dyes, which are widely used for coloring textiles, leather articles, and foodstuffs .

Anti-Microbial Applications

A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives have been synthesized using Gewald synthesis. These derivatives have been studied for their anti-microbial properties .

Reference Standards for Pharmaceutical Testing

Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo-[b]thiophene-3-carboxylate is available for purchase as a high-quality reference standard used in pharmaceutical testing to ensure accurate results .

Mecanismo De Acción

Target of Action

Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a synthetic thiophene derivative . Thiophene derivatives have been reported to possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry . .

Mode of Action

It is known that thiophene derivatives can interact with various biological targets and induce changes that result in their therapeutic effects .

Biochemical Pathways

Thiophene derivatives have been reported to have antimicrobial, antioxidant, anticorrosion, and anticancer activities . These activities suggest that the compound may affect multiple biochemical pathways.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is a blood-brain barrier permeant . . These properties may impact the compound’s bioavailability.

Result of Action

Thiophene derivatives have been reported to have antimicrobial, antioxidant, anticorrosion, and anticancer activities . These activities suggest that the compound may have multiple effects at the molecular and cellular levels.

Propiedades

IUPAC Name |

ethyl 2-bromo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2S/c1-2-14-11(13)9-7-5-3-4-6-8(7)15-10(9)12/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHUTJDRKGFWQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00595300 | |

| Record name | Ethyl 2-bromo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |

CAS RN |

150108-66-0 | |

| Record name | Ethyl 2-bromo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate in the synthesis of thieno[2,3-c]chromen-4-ones?

A1: Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate serves as a crucial starting material in the synthesis of 7,8,9,10-tetrahydrobenzothieno[3,2-c]chromen-6-ones. The synthetic route involves a Suzuki cross-coupling reaction between Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and various ortho-methoxy phenylboronic acids. This reaction results in arylated products, which are then subjected to a BBr3-mediated lactonization to yield the final 7,8,9,10-tetrahydrobenzothieno[3,2-c]chromen-6-ones [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B180387.png)

![ethyl 2,7-dimethyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B180395.png)

![6-Azaspiro[4.5]decane](/img/structure/B180396.png)

![5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B180412.png)